2,4-Dichloro-3,6-dimethylaniline
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Overview
Description
2,4-Dichloro-3,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,6-dimethylaniline typically involves the chlorination of 3,6-dimethylaniline. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieve efficient production. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2,4-Dichloro-3,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,6-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the methyl groups.
3,6-Dimethylaniline: Similar but without the chlorine atoms.
2,6-Dimethylaniline: Another related compound with different substitution patterns.
Uniqueness
2,4-Dichloro-3,6-dimethylaniline is unique due to the specific combination of chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H9Cl2N |
---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2,4-dichloro-3,6-dimethylaniline |
InChI |
InChI=1S/C8H9Cl2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 |
InChI Key |
FQTNNUKYPONKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Cl)C)Cl |
Origin of Product |
United States |
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